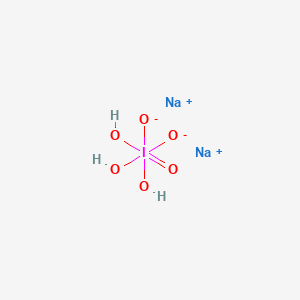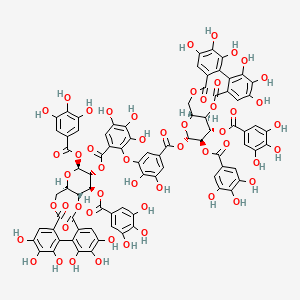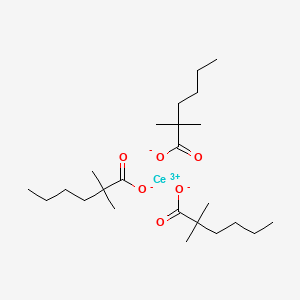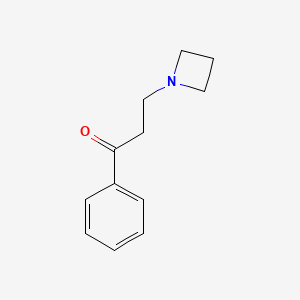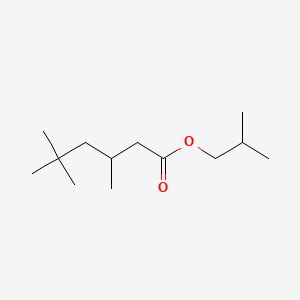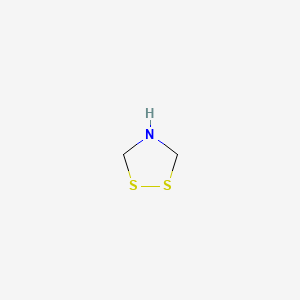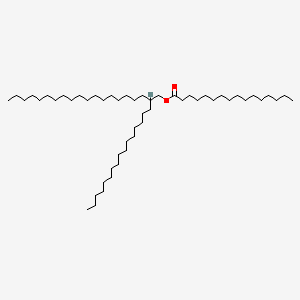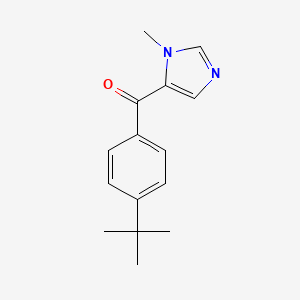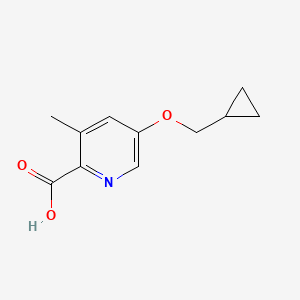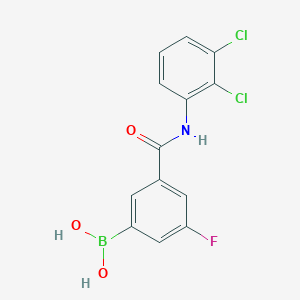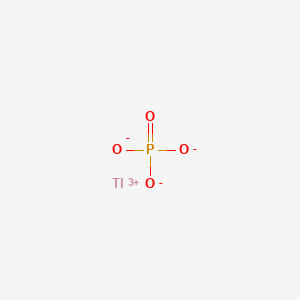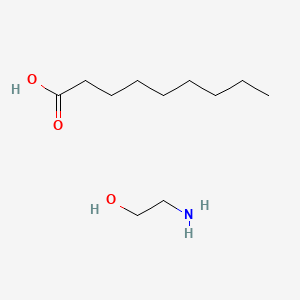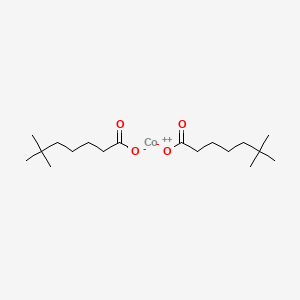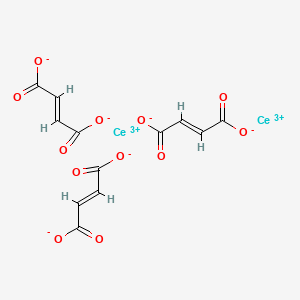
Cerium(III) 2-butenedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cerium(III) 2-butenedioate, also known as cerium(III) fumarate, is a coordination compound where cerium is bonded to 2-butenedioate ligands. This compound is part of the broader family of cerium compounds, which are known for their unique chemical properties and applications in various fields, including catalysis, materials science, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cerium(III) 2-butenedioate can be synthesized through a reaction between cerium(III) chloride and fumaric acid in an aqueous solution. The reaction typically involves dissolving cerium(III) chloride in water, followed by the addition of fumaric acid. The mixture is then stirred and heated to facilitate the reaction, resulting in the formation of this compound as a precipitate .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through controlled temperature, pH, and concentration of reactants .
Chemical Reactions Analysis
Types of Reactions: Cerium(III) 2-butenedioate undergoes various chemical reactions, including:
Oxidation: Cerium(III) can be oxidized to cerium(IV) under specific conditions, altering the compound’s properties.
Reduction: The compound can also participate in reduction reactions, where cerium(IV) is reduced back to cerium(III).
Substitution: Ligand exchange reactions can occur, where the 2-butenedioate ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or hydrazine.
Substitution: Various ligands such as phosphates, nitrates, or other carboxylates.
Major Products:
Oxidation: Cerium(IV) compounds.
Reduction: Cerium(III) compounds.
Substitution: New coordination compounds with different ligands.
Scientific Research Applications
Cerium(III) 2-butenedioate has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other cerium-based compounds and materials.
Biology: Investigated for its potential antioxidant properties due to the redox behavior of cerium.
Medicine: Explored for its potential use in therapeutic applications, particularly in oxidative stress-related conditions.
Industry: Utilized in catalysis, particularly in reactions requiring redox-active materials
Mechanism of Action
The mechanism of action of cerium(III) 2-butenedioate is primarily based on the redox properties of cerium. Cerium can switch between the +3 and +4 oxidation states, allowing it to participate in redox reactions. This redox cycling is crucial for its antioxidant activity, where cerium(III) can scavenge reactive oxygen species and be regenerated back to cerium(IV) by other oxidants .
Comparison with Similar Compounds
- Cerium(III) acetate
- Cerium(III) nitrate
- Cerium(IV) oxide
Comparison:
- Cerium(III) acetate and Cerium(III) nitrate: These compounds are similar in that they contain cerium in the +3 oxidation state. the ligands differ, leading to variations in solubility, reactivity, and applications.
- Cerium(IV) oxide: Unlike cerium(III) 2-butenedioate, cerium(IV) oxide contains cerium in the +4 oxidation state and is widely used as a catalyst and in polishing applications. Its redox properties are more pronounced due to the higher oxidation state .
Properties
CAS No. |
94232-58-3 |
|---|---|
Molecular Formula |
C12H6Ce2O12 |
Molecular Weight |
622.40 g/mol |
IUPAC Name |
(E)-but-2-enedioate;cerium(3+) |
InChI |
InChI=1S/3C4H4O4.2Ce/c3*5-3(6)1-2-4(7)8;;/h3*1-2H,(H,5,6)(H,7,8);;/q;;;2*+3/p-6/b3*2-1+;; |
InChI Key |
XFWWHRFAMOVFCX-SPSNFJOYSA-H |
Isomeric SMILES |
C(=C/C(=O)[O-])\C(=O)[O-].C(=C/C(=O)[O-])\C(=O)[O-].C(=C/C(=O)[O-])\C(=O)[O-].[Ce+3].[Ce+3] |
Canonical SMILES |
C(=CC(=O)[O-])C(=O)[O-].C(=CC(=O)[O-])C(=O)[O-].C(=CC(=O)[O-])C(=O)[O-].[Ce+3].[Ce+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


